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Abstract
Aluminum bromide (AlBr₃), a potent Lewis acid, exhibits vigorous and highly exothermic

reactivity with water and other protic solvents. This technical guide provides an in-depth

analysis of these reactions, delineating the underlying mechanisms, thermodynamic

considerations, and kinetic profiles. While specific quantitative data for aluminum bromide is

sparse in publicly available literature, this guide synthesizes established principles of inorganic

and organic chemistry, draws analogies from the more extensively studied aluminum chloride,

and presents calculated thermodynamic values to offer a comprehensive understanding.

Detailed experimental protocols for safely studying these energetic reactions are provided,

alongside visualizations of the key reaction pathways to aid in conceptualization and

experimental design.

Introduction
Aluminum bromide is a versatile Lewis acid catalyst employed in a variety of organic

transformations, most notably in Friedel-Crafts reactions. Its high reactivity, however, extends

to protic solvents, including water, alcohols, and carboxylic acids. These reactions are often

highly exothermic and can proceed with considerable vigor, posing both experimental

challenges and safety concerns.[1][2][3] A thorough understanding of the nature of these

interactions is crucial for its effective use in synthesis, for the development of safe handling and

quenching procedures, and for predicting its behavior in various chemical environments.
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This guide details the reactivity of aluminum bromide with water and common protic solvents,

focusing on the mechanistic pathways, thermodynamic driving forces, and kinetic aspects of

these transformations.

Reactivity with Water: Hydrolysis
The reaction of anhydrous aluminum bromide with water is a violent, highly exothermic

process characterized by the rapid evolution of hydrogen bromide (HBr) gas and the formation

of aluminum-hydroxy-bromide species.[4][5] The initial reaction involves the coordination of

water molecules, acting as Lewis bases, to the aluminum center. This is followed by a series of

hydrolysis steps.

Reaction Pathway:

Hydration: Anhydrous aluminum bromide, which exists as a dimer (Al₂Br₆) in the solid state,

readily dissociates in the presence of a coordinating solvent like water to form the

monomeric Lewis acid, AlBr₃. This is then rapidly hydrated to form the

hexaaquaaluminum(III) ion, [Al(H₂O)₆]³⁺.[3]

Hydrolysis: The high charge density of the Al³⁺ ion polarizes the coordinated water

molecules, making them more acidic. This leads to a stepwise deprotonation of the

coordinated water molecules, resulting in the formation of various aquahydroxoaluminum(III)

species and increasing the concentration of hydronium ions (H₃O⁺) in the solution, thus

lowering the pH.

Precipitation: As the pH increases (either through the addition of a base or the consumption

of H⁺), a gelatinous precipitate of aluminum hydroxide, Al(OH)₃, is formed.

The overall reaction can be summarized as:

AlBr₃(s) + 3H₂O(l) → Al(OH)₃(s) + 3HBr(g)[6]
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Thermodynamics of Hydrolysis
Direct experimental values for the enthalpy of hydrolysis of aluminum bromide are not readily

available. However, it can be estimated using standard enthalpies of formation (ΔHf°) from

literature values.

Table 1: Standard Enthalpies of Formation (at 298.15 K)
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Compound State ΔHf° (kJ/mol)

AlBr₃ s -527.2

H₂O l -285.8

Al(OH)₃ s -1277.0

HBr g -36.4

HBr aq -121.6

Note: Data sourced from various chemical data repositories. Values can vary slightly between

sources.

The enthalpy of reaction (ΔH°rxn) can be calculated using the formula:

ΔH°rxn = ΣΔHf°(products) - ΣΔHf°(reactants)

For the reaction producing gaseous HBr: ΔH°rxn = [ΔHf°(Al(OH)₃, s) + 3 × ΔHf°(HBr, g)] - [ΔHf°

(AlBr₃, s) + 3 × ΔHf°(H₂O, l)] ΔH°rxn = [-1277.0 + 3(-36.4)] - [-527.2 + 3(-285.8)] = -4.8 kJ/mol

For the reaction producing aqueous HBr: ΔH°rxn = [ΔHf°(Al(OH)₃, s) + 3 × ΔHf°(HBr, aq)] -

[ΔHf°(AlBr₃, s) + 3 × ΔHf°(H₂O, l)] ΔH°rxn = [-1277.0 + 3(-121.6)] - [-527.2 + 3(-285.8)] = -259.2

kJ/mol

The highly negative enthalpy change for the formation of aqueous HBr confirms the strongly

exothermic nature of the hydrolysis reaction in solution.

Reactivity with Protic Solvents
Aluminum bromide reacts with other protic solvents, such as alcohols and carboxylic acids, in

a manner analogous to its reaction with water, although generally less vigorously.[5] The

reaction is driven by the Lewis acidity of the aluminum center and the nucleophilicity of the

oxygen atom in the protic solvent.

Reaction with Alcohols (Alcoholysis)
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The reaction of aluminum bromide with alcohols (e.g., methanol, ethanol) leads to the

formation of aluminum alkoxides and hydrogen bromide. The initial step is the formation of a

Lewis acid-base adduct.

Reaction Pathway:

Adduct Formation: The alcohol's oxygen atom donates a lone pair to the aluminum center of

AlBr₃, forming an adduct.

Proton Transfer/HBr Elimination: The coordinated alcohol is more acidic, facilitating the

elimination of HBr and the formation of an aluminum alkoxide species. This reaction can

proceed further to replace multiple bromide ions.

The overall reaction with an excess of alcohol can be represented as:

AlBr₃ + 3ROH → Al(OR)₃ + 3HBr

AlBr₃

[AlBr₃(ROH)] Adduct

Adduct Formation

+ ROH

AlBr₂(OR) + HBr

HBr Elimination

Al(OR)₃ + 2HBr

Further Reaction
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The reaction mechanism can have characteristics of both SN1 and SN2 pathways, depending

on the structure of the alcohol. For primary alcohols, an SN2-like mechanism where the alcohol

displaces a bromide ion from another AlBr₃ molecule in a complex may occur. For tertiary

alcohols, an SN1-like pathway involving the formation of a carbocation from the alcohol,

facilitated by the Lewis acid, is more likely.

Reaction with Carboxylic Acids
Aluminum bromide reacts with carboxylic acids to form aluminum carboxylates and hydrogen

bromide. A key intermediate in this reaction is the formation of an acyl bromide, which can be a

useful synthetic intermediate.

Reaction Pathway:

Adduct Formation: The carbonyl oxygen of the carboxylic acid coordinates to the aluminum
bromide.

Acyl Bromide Formation: The hydroxyl group of the carboxylic acid is substituted by a

bromide ion, leading to the formation of an acyl bromide and an aluminum hydroxybromide

species.

Further Reaction: The aluminum hydroxybromide can react further with the carboxylic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b048194?utm_src=pdf-body
https://www.benchchem.com/product/b048194?utm_src=pdf-body
https://www.benchchem.com/product/b048194?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AlBr₃

[AlBr₃(RCOOH)] Adduct

Adduct Formation

+ RCOOH

RCOBr + [AlBr₂(OH)]

Intermediate Formation

Al(OOCR)₃ + 3HBr

Overall Reaction

Click to download full resolution via product page

Quantitative Data
As previously noted, specific experimental kinetic and thermodynamic data for the solvolysis of

aluminum bromide is limited. The following table summarizes available and calculated data.

Table 2: Thermodynamic and Physical Properties
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Property Value Notes

ΔHf° (AlBr₃, s) -527.2 kJ/mol
Standard enthalpy of

formation.

ΔH°hydrolysis (AlBr₃, s) -259.2 kJ/mol
Calculated for formation of

Al(OH)₃(s) and HBr(aq).

ΔGf° (AlCl₃, s) -628.9 kJ/mol

Standard Gibbs free energy of

formation for the analogous

AlCl₃.

Activation Energy (Ea) of AlCl₃

gas-phase hydrolysis
35.8 kJ/mol

May provide a rough order of

magnitude for the low

activation barrier.[2]

Experimental Protocols
Extreme caution must be exercised when conducting experiments involving anhydrous

aluminum bromide and protic solvents due to the highly exothermic nature of the reaction and

the evolution of corrosive HBr gas. All manipulations should be performed in a well-ventilated

fume hood, and appropriate personal protective equipment (safety goggles, face shield, acid-

resistant gloves, and a lab coat) must be worn.

Protocol for Calorimetric Determination of Enthalpy of
Hydrolysis
This protocol is adapted from general calorimetry experiments for highly exothermic reactions.

Objective: To determine the enthalpy of hydrolysis of anhydrous aluminum bromide.

Apparatus:

Isothermal reaction calorimeter or a well-insulated Dewar flask with a lid.

Temperature probe (thermocouple or thermistor) with a data logger.

Stirrer (magnetic or overhead).
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Syringe or dropping funnel for controlled addition of water.

Schlenk line or glove box for handling anhydrous AlBr₃.

Gas scrubber containing a sodium hydroxide solution to neutralize the evolved HBr gas.

Procedure:

Calorimeter Calibration: Determine the heat capacity of the calorimeter by a standard

method, such as electrical calibration or the heat of neutralization of a strong acid and base.

Sample Preparation: In an inert atmosphere (glove box or under argon/nitrogen), accurately

weigh a small amount (e.g., 0.5-1.0 g) of anhydrous aluminum bromide into a sealed, thin-

walled glass ampoule.

Calorimeter Setup: Add a known, large excess of deionized water (e.g., 200-400 mL) to the

calorimeter. Allow the system to reach thermal equilibrium while stirring.

Reaction Initiation: Once a stable temperature baseline is established, initiate the reaction by

breaking the glass ampoule containing the AlBr₃ beneath the surface of the water.

Data Acquisition: Record the temperature of the water as a function of time until a maximum

temperature is reached and the system begins to cool.

Data Analysis: Plot temperature versus time. Extrapolate the cooling curve back to the time

of mixing to determine the maximum corrected temperature change (ΔT).

Calculation: Calculate the heat evolved (q) using the formula q = (Ccalorimeter + mwater ×

cwater) × ΔT, where C is the heat capacity and c is the specific heat capacity. The enthalpy

of hydrolysis (ΔH) is then calculated on a molar basis.
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Protocol for Kinetic Study of Alcoholysis using Stopped-
Flow Spectroscopy
This protocol is a general framework for studying the fast kinetics of the reaction between AlBr₃

and an alcohol.

Objective: To determine the rate law and rate constant for the reaction of AlBr₃ with an alcohol.

Apparatus:

Stopped-flow spectrophotometer (UV-Vis or FT-IR).

Inert atmosphere glove box or Schlenk line.

Anhydrous solvents.

Procedure:

Solution Preparation: In an inert atmosphere, prepare a stock solution of anhydrous

aluminum bromide in a dry, non-protic solvent (e.g., dichloromethane, 1,2-dichloroethane).

Prepare a separate solution of the alcohol (e.g., ethanol) in the same solvent.

Instrument Setup: Set up the stopped-flow instrument, ensuring the drive syringes and

mixing chamber are dry. Flush the system with the anhydrous solvent.

Wavelength Selection: Determine a suitable wavelength for monitoring the reaction. This

could be the appearance of a product or the disappearance of a reactant-adduct complex. If

using FT-IR, a characteristic vibrational band would be monitored.

Kinetic Runs: Load the AlBr₃ and alcohol solutions into the separate drive syringes. Perform

a series of experiments where the concentration of one reactant is varied while the other is

held in pseudo-excess.

Data Acquisition: Initiate the reaction by rapidly mixing the two solutions. The instrument will

record the change in absorbance/transmittance over time (typically on a millisecond

timescale).
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Data Analysis: Analyze the kinetic traces to determine the order of the reaction with respect

to each reactant and calculate the rate constant (k). The temperature dependence of k can

be studied to determine the activation energy (Ea).

Conclusion
The reactivity of aluminum bromide with water and protic solvents is characterized by its

strong Lewis acidity, leading to highly exothermic reactions that produce hydrogen bromide and

aluminum-oxygen bonded species. While specific quantitative kinetic and thermodynamic data

for these reactions are not extensively documented, a combination of calculated values,

analogies to aluminum chloride, and established chemical principles provides a robust

framework for understanding and predicting the behavior of AlBr₃ in protic environments. The

experimental protocols outlined in this guide, when executed with appropriate safety measures,

offer a pathway for researchers to further quantify and explore these fundamental chemical

interactions. A thorough grasp of these principles is essential for the safe and effective

application of aluminum bromide in research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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